molecular formula C10H22N4 B101098 Piperazine, 1,1'-(1,2-ethanediyl)bis- CAS No. 19479-83-5

Piperazine, 1,1'-(1,2-ethanediyl)bis-

Cat. No. B101098
CAS RN: 19479-83-5
M. Wt: 198.31 g/mol
InChI Key: XDHVNMPVLPEHND-UHFFFAOYSA-N
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Description

Piperazine, 1,1'-(1,2-ethanediyl)bis-, is a chemical compound that serves as a core structure or a linker in various synthesized molecules with potential applications in pharmaceuticals and materials science. It is a versatile moiety that can be modified to produce a wide range of derivatives with diverse biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, bis(heteroaryl)piperazines (BHAPs) have been synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with some derivatives showing significantly higher potency compared to the lead molecule . Another study reported the synthesis of bis(piperazine-2,5-diones) with varying side chain substitutions, affecting the solid-state conformations of the molecules . Additionally, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized, showing potent antibacterial and biofilm inhibition activities . Piperazine has also been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role as an environmentally benign catalyst .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their physical properties and biological activities. For example, the solid-state structures of xylylene-linked bis(piperazine-2,5-diones) were determined, revealing "C"-shaped and "S"-shaped conformations depending on the side chain substitutions . The crystal structure of bis(piperazine-1,4-diium) pentachloroantimonate (III) monohydrate was characterized, providing insights into its internal dynamics .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are crucial for their applications. Cobalt(II) complexes with piperazine-1,4-diylbis(methylene)bis(phosphinic) acid have been synthesized, showing different coordination modes and forming polymeric networks . The reactivity of piperazine derivatives has been explored in the synthesis of bis(1,3,4-trisubstituted pyrazoles) and other compounds with potential chemotherapeutic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structures. For instance, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine as antioxidants showed that the compound has a high melting point and significant antioxidant activity . The use of a nanostructured molten salt catalyst for the synthesis of piperazine-based bis(4-hydroxy-2H-chromen-2-one) derivatives demonstrated the importance of catalyst choice in achieving high yields and short reaction times . DNA-directed alkylating agents based on triazolo-piperazines were synthesized and evaluated for their DNA affinity and antitumor activity, indicating the potential of piperazine derivatives in cancer therapy .

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives have been identified for their therapeutic uses across various domains, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. A review by Rathi et al. (2016) emphasizes the compound's adaptability in drug design, showcasing its utility in creating molecules for central nervous system agents, anticancer, cardio-protective agents, and more. The flexibility of the piperazine scaffold allows for significant variations in medicinal potential based on subtle changes to its substitution pattern, underscoring the broad spectrum of activities that can be achieved with piperazine-based molecules (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Girase et al. (2020) provide a comprehensive review of anti-mycobacterial compounds developed over the past five decades, where piperazine serves as a critical building block. This review aids medicinal chemists by elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental Applications

The utility of piperazine derivatives extends beyond pharmacological applications to include significant roles in environmental science. For instance, nanofiltration (NF) membranes featuring a crumpled polyamide layer with piperazine-based structures have demonstrated remarkable improvements in water treatment processes. Shao et al. (2022) review the advancements in NF membrane technology, highlighting the potential of piperazine-based membranes to enhance water permeance, selectivity, and antifouling performance, thereby offering solutions for water softening, purification, and reuse (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

properties

IUPAC Name

1-(2-piperazin-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVNMPVLPEHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066499
Record name Piperazine, 1,1'-(1,2-ethanediyl)bis-
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Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1,1'-(1,2-ethanediyl)bis-

CAS RN

19479-83-5
Record name 1,1′-(1,2-Ethanediyl)bis[piperazine]
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Record name Piperazine, 1,1'-(1,2-ethanediyl)bis-
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Record name Piperazine, 1,1'-(1,2-ethanediyl)bis-
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Record name Piperazine, 1,1'-(1,2-ethanediyl)bis-
Source EPA DSSTox
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Record name 1,1'-ethylenedipiperazine
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